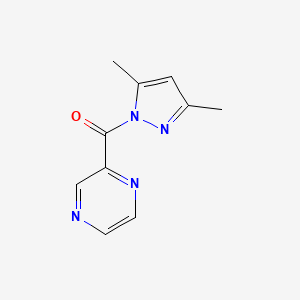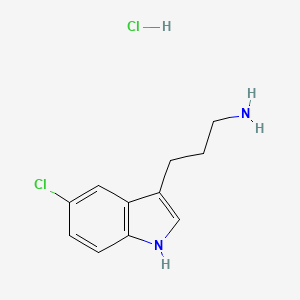![molecular formula C22H19N5O3 B2444541 N-(4-carbamoylphényl)-5-éthyl-3-oxo-2-phényl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-58-4](/img/structure/B2444541.png)
N-(4-carbamoylphényl)-5-éthyl-3-oxo-2-phényl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various functional groups such as carbamoyl, ethyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific biological targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents .
Medicine: In medicine, N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is being explored for its potential as an anti-cancer and anti-inflammatory agent. Its ability to modulate specific molecular targets and pathways is of interest for the development of new drugs .
Industry: The compound is also used in the industrial sector, particularly in the production of pigments and dyes. Its stability and color properties make it suitable for use in various applications, including plastics, textiles, and coatings .
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the known activities of other pyrazolopyridine derivatives, this compound could potentially be a candidate for drug development .
Mécanisme D'action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is suggested that the anti-inflammatory effects of pyrimidines are due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can inhibit the activities of certain inflammatory mediators, which suggests that they may affect the biochemical pathways associated with inflammation .
Pharmacokinetics
A related compound has been studied for its potential use against sars-cov-2, using molecular docking, molecular dynamics simulation, and mm/gbsa approaches . This suggests that similar computational techniques could be used to predict the ADME properties of the compound .
Result of Action
It is known that pyrimidines can exhibit anti-inflammatory effects , suggesting that this compound may have similar effects at the molecular and cellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrazolo[4,3-c]pyridine core, which is then further functionalized to introduce the carbamoyl, ethyl, and phenyl groups.
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to improve yields and reduce costs. This often involves the use of high-yielding intermediates and efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Pyridine-3-carboxamide analogs: These compounds share a similar pyridine core and exhibit comparable biological activities, such as anti-cancer and anti-inflammatory properties.
Cycloalka[c]pyridine derivatives: These compounds have a cycloalkane ring fused to the pyridine core and are known for their anticancer and antimicrobial activities.
Coumarin 7-carboxamide derivatives: These compounds contain a coumarin core with carboxamide substitutions and are investigated for their fungicidal and anti-tumor activities.
Uniqueness: N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-2-26-12-17(21(29)24-15-10-8-14(9-11-15)20(23)28)19-18(13-26)22(30)27(25-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H2,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDTKSKONPMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B2444458.png)
![N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2444461.png)

![2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid](/img/structure/B2444463.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2444466.png)
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2444471.png)


![3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444474.png)

![2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2444476.png)
![N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide](/img/structure/B2444478.png)
